2-Amino-4-ethoxybenzothiazole
Overview
Description
2-Amino-4-ethoxybenzothiazole is a derivative of 2-aminobenzothiazole, a compound that has been the subject of various synthetic methods and characterizations due to its potential applications in different fields. The ethoxy group at the 4-position distinguishes it from other benzothiazole derivatives and may influence its physical, chemical, and biological properties.
Synthesis Analysis
Several papers discuss the synthesis of 2-aminobenzothiazole derivatives. A metal-free synthesis approach using iodine as a catalyst and oxygen as an oxidant has been reported, which is considered sustainable and efficient . Another metal-free method involves the use of aminyl radicals generated from formamides, which then add to aryl isothiocyanates, leading to the formation of 2-aminobenzothiazoles . Additionally, 2-aminobenzothiazoles can be synthesized from anilines, sulfur monochloride, and isocyanides through an iodine-catalyzed reaction . While these methods do not directly describe the synthesis of 2-amino-4-ethoxybenzothiazole, they provide a foundation for synthesizing benzothiazole derivatives that could be adapted to include ethoxy substituents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. For instance, the X-ray structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, was determined, providing insights into the molecular geometry and electronic structure of benzothiazole derivatives . Although not directly related to 2-amino-4-ethoxybenzothiazole, these findings can help infer the structural aspects of similar compounds.
Chemical Reactions Analysis
The reactivity of 2-aminobenzothiazoles has been explored in several studies. For example, reactions with ethylene chlorohydrin have been investigated, leading to various products depending on the substituents present on the benzothiazole ring . The formation of adducts with other compounds, such as 2-hydroxy-3-naphthoic acid, has also been reported, which can affect the luminescence properties of the resulting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazole derivatives have been characterized using a range of techniques. Electrochemical synthesis and characterization of poly(2-aminobenzothiazole)s have been performed, providing information on the electrochemical and optical properties of these polymers . Vibrational, electronic, and quantum chemical studies of a methoxy-substituted derivative have been conducted to understand the influence of substituents on the compound's properties . These studies can be extrapolated to understand the properties of 2-amino-4-ethoxybenzothiazole.
Relevant Case Studies
One of the papers reports the synthesis of new 2-amino-6-ethoxybenzothiazole derivatives and their influence on physical work capacity in mice10. This study demonstrates the potential biological activity of ethoxy-substituted benzothiazoles and suggests that specific substituents, such as pyridylidene or furylidene radicals, can enhance the effectiveness of these compounds. Although the study focuses on the 6-ethoxy derivative, it provides a relevant case for the biological relevance of ethoxy-substituted benzothiazoles.
Scientific Research Applications
Enhancing Physical Performance
Studies have shown that derivatives of 2-amino-4-ethoxybenzothiazole enhance physical performance in animals. Certain formulations, particularly those with pyridylidene or furylidene radicals or in combination with carboxypentanoate, were as effective or more effective than established actoprotectors, suggesting potential applications in developing drugs for enhancing physical capacity (Tsublova et al., 2016).
Coordination Chemistry and Pharmacology
The compound has been involved in synthesizing proton transfer salts and their Cu(II) complexes, which exhibit significant anti-inflammatory and analgesic activities. This indicates the compound's potential in coordination chemistry and as a precursor for pharmacologically active substances (İlkimen et al., 2018).
Molecular Structure Studies
2-Amino-4-ethoxybenzothiazole derivatives have been structurally characterized, revealing insights into hypervalent interactions and molecular arrangements, crucial for understanding molecular behavior and interactions (Navarrete-Vázquez et al., 2012).
Antibacterial Applications
Derivatives of 2-amino-4-ethoxybenzothiazole have been used to form Schiff bases and subsequently Zn(II) chelates. These compounds have been characterized and screened for their antibacterial properties, indicating the compound's potential in developing new antibacterial agents (Mahmood-ul-hassan et al., 2002).
Safety And Hazards
Future Directions
New 2-amino-6-ethoxybenzothiazole derivatives have been synthesized and tested for their influence on physical work capacity in mice . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs, and 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
properties
IUPAC Name |
4-ethoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMOMZRSFGBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166438 | |
Record name | 2-Amino-4-ethoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethoxybenzothiazole | |
CAS RN |
15850-79-0 | |
Record name | 4-Ethoxy-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-ethoxybenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-ethoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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